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Compound of Interest

Compound Name: 3-chloro-N-ethylpyrazin-2-amine

CAS No.: 53265-30-8

Cat. No.: B1427822 Get Quote

CAS Number: 53265-30-8 Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol

IUPAC Name: 3-chloro-N-ethylpyrazin-2-amine[1]

Executive Summary
3-chloro-N-ethylpyrazin-2-amine acts as a pivotal "linchpin" scaffold in modern drug

discovery. Its value lies in the orthogonal reactivity of its functional groups: an electrophilic

chlorine at C-3 susceptible to metal-catalyzed cross-coupling or nucleophilic displacement, and

a secondary amine at C-2 that serves as a directing group or nucleophile. This guide outlines

the physiochemical profile, validated synthesis protocols, and downstream functionalization

strategies for researchers utilizing this scaffold in kinase inhibitor and GPCR ligand design.

Part 1: Physiochemical Profile
Understanding the physical baseline of the scaffold is critical for purification and formulation.

The pyrazine ring's electron-deficiency, combined with the electron-withdrawing chlorine and

electron-donating amine, creates a unique push-pull system.

Table 1: Key Chemical Properties
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Property Value / Description Notes

Appearance Pale yellow to off-white solid
Low-melting point solid; may

appear as an oil if impure.

LogP (Predicted) ~0.79

Moderate lipophilicity;

favorable for CNS penetration

in derivatives.

pKa (Conjugate Acid) ~2.0 – 2.5

Weakly basic. Protonation

occurs preferentially at N-1

(para to the amino group) due

to resonance stabilization.

H-Bond Donors 1 (NH)
Critical for hinge-binding in

kinase targets.

H-Bond Acceptors 3 (2 Ring N, 1 Amine N)

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Poor solubility in water; soluble

in aqueous acid.

1H NMR Diagnostic Signals (CDCl₃)
Pyrazine Ring Protons: Two characteristic doublets (or broad singlets depending on

resolution) in the aromatic region, typically δ 7.6 – 8.0 ppm.

N-Ethyl Group:

Methylene (-CH₂-): Quartet at δ ~3.4 ppm.

Methyl (-CH₃): Triplet at δ ~1.2 ppm.

Amine Proton (-NH): Broad singlet, exchangeable with D₂O, typically δ 5.0 – 6.5 ppm.

Part 2: Synthetic Access
The most robust route to 3-chloro-N-ethylpyrazin-2-amine utilizes Regioselective

Nucleophilic Aromatic Substitution (SₙAr) starting from 2,3-dichloropyrazine.
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Mechanism & Selectivity
In 2,3-dichloropyrazine, both chlorine atoms are equivalent. However, upon the addition of the

first equivalent of ethylamine, the resulting aminopyrazine becomes significantly more electron-

rich. This deactivates the ring toward a second substitution, ensuring high selectivity for the

mono-aminated product.

Protocol: Synthesis from 2,3-Dichloropyrazine[2][3]
Reagents: 2,3-Dichloropyrazine (1.0 equiv), Ethylamine (70% aq. or 2.0 M in THF, 2.5 equiv),

Triethylamine (1.5 equiv, optional if excess amine used), Ethanol (Solvent).

Setup: Charge a round-bottom flask with 2,3-dichloropyrazine dissolved in Ethanol (5

mL/mmol).

Addition: Cool the solution to 0°C. Add Ethylamine dropwise to control the exotherm.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

by TLC (Hexane:EtOAc 4:1) or LCMS.

Note: If conversion is slow, heat to 50°C. Avoid refluxing initially to prevent bis-substitution.

Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash

with water followed by brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel

chromatography (Gradient: 0–20% EtOAc in Hexanes).

Yield: Typical isolated yields range from 75% to 85%.

2,3-Dichloropyrazine Ethylamine (2.5 eq)
Ethanol, 0°C to RT

Transition State
(Meisenheimer Complex)

S_NAr 3-chloro-N-ethylpyrazin-2-amine
(Major Product)

 -HCl Bis-ethylamino byproduct
(Trace, if overheated)

 Excess Amine
High Temp

Click to download full resolution via product page

Figure 1: Synthetic workflow for the regioselective mono-amination of 2,3-dichloropyrazine.
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Part 3: Reactivity & Functionalization
This scaffold is a "chemical chameleon," allowing divergent synthesis paths. The chlorine atom

at C-3 is the primary handle for derivatization.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The C-3 chlorine is activated enough for Palladium-catalyzed coupling, though less reactive

than a chloropyridine.

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. XPhos Pd G2 is recommended for

difficult steric cases.

Conditions: Aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Dioxane/Water (4:1), 90°C.

Application: Generates biaryl systems common in kinase inhibitors (e.g., mimicking the

adenine binding mode).

Buchwald-Hartwig Amination (C-N Bond Formation)
Displacing the C-3 chlorine with a second amine yields 2,3-diaminopyrazines.

Catalyst: Pd₂(dba)₃ with BINAP or BrettPhos.

Utility: Precursors for pteridines or pyrazino[2,3-b]pyrazines.

Cyclization to Imidazo[1,2-a]pyrazines
The endocyclic nitrogen (N-1) and the exocyclic amine can participate in cyclization reactions

with alpha-haloketones, forming fused bicyclic systems.

3-chloro-N-ethylpyrazin-2-amine
(CORE SCAFFOLD)

Path A: Suzuki Coupling
(Ar-B(OH)2, Pd-Cat)

--> 3-Aryl-N-ethylpyrazin-2-amine

Path B: Buchwald Amination
(R-NH2, Pd-Cat)

--> 2,3-Diaminopyrazine

Path C: Cyclization
(Alpha-haloketone)

--> Imidazo[1,2-a]pyrazine
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Figure 2: Divergent reactivity profile of the 3-chloro-N-ethylpyrazin-2-amine scaffold.

Part 4: Safety & Handling
While specific toxicological data for this derivative is limited, it should be handled with the

rigorous standards applied to halogenated aminopyrazines.

Hazards (GHS Classification):

H302: Harmful if swallowed.[1][2][3][4]

H315/H319: Causes skin and serious eye irritation.[3][4]

H335: May cause respiratory irritation.[3][4]

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to

prevent slow dechlorination or oxidation.

Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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